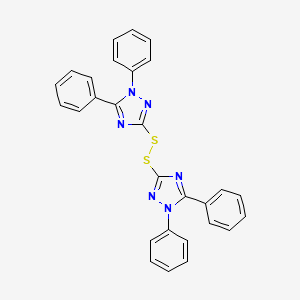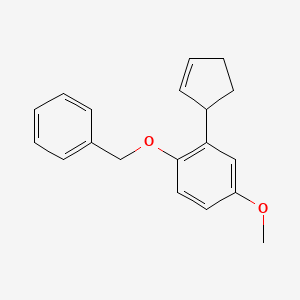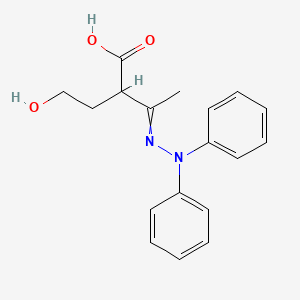
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid is a complex organic compound with a unique structure that includes both hydrazine and hydroxyethyl groups
Méthodes De Préparation
The synthesis of 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the hydroxyethyl group. The reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Diphenylhydrazine derivatives: These compounds share the hydrazine group but lack the hydroxyethyl group.
Hydroxyethyl derivatives: These compounds have the hydroxyethyl group but do not contain the hydrazine group
Propriétés
Numéro CAS |
61148-64-9 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(12-13-21)18(22)23)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-13H2,1H3,(H,22,23) |
Clé InChI |
XSJYRSVVTDQDRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C(CCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
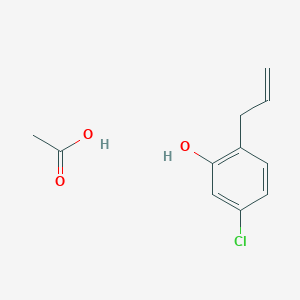


![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
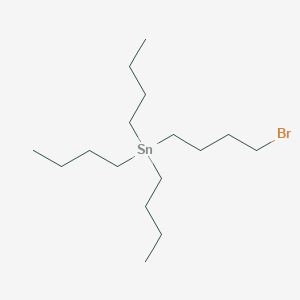
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
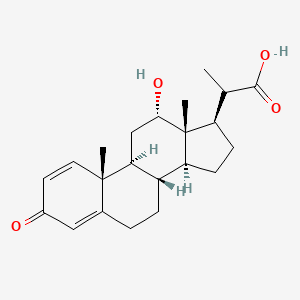
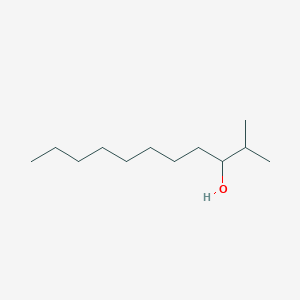
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
